N-(Chloromethyl)aniline
Description
N-(Chloromethyl)aniline (CAS: Not explicitly provided in evidence) is an aromatic amine derivative characterized by a chloromethyl (-CH₂Cl) group attached to the nitrogen atom of aniline (C₆H₅NH₂). Its molecular formula is C₇H₈ClN, with a molecular weight of approximately 141.6 g/mol (inferred from structurally similar compounds like 2-Chloro-N-methylaniline) . This compound is synthesized via nucleophilic substitution reactions, such as the alkylation of aniline with chloromethyl halides (e.g., chloromethyl chloride), as suggested by kinetic studies on benzyl halide-aniline reactions .
Properties
IUPAC Name |
N-(chloromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c8-6-9-7-4-2-1-3-5-7/h1-5,9H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAJIZWMDUSXFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50706404 | |
| Record name | N-(Chloromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50706404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85354-97-8 | |
| Record name | N-(Chloromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50706404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Chloromethyl)aniline can be synthesized through several methods. One common approach involves the reaction of aniline with formaldehyde and hydrochloric acid, resulting in the formation of this compound. This reaction typically requires acidic conditions and can be carried out at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-(Chloromethyl)aniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form N-(Chloromethyl)nitrobenzene under specific conditions.
Reduction: Reduction reactions can convert this compound to N-(Methyl)aniline.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium amide (NaNH₂) in liquid ammonia is commonly used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Major Products Formed
Nucleophilic Substitution: Products include various substituted anilines depending on the nucleophile used.
Oxidation: Major products include nitro derivatives of this compound.
Reduction: The primary product is N-(Methyl)aniline.
Scientific Research Applications
N-(Chloromethyl)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(Chloromethyl)aniline involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
The following analysis compares N-(Chloromethyl)aniline with structurally related N-substituted aniline derivatives, focusing on molecular features, physicochemical properties, reactivity, and applications.
Structural and Physicochemical Properties
Key Observations :
- Substituent Effects : The chloromethyl group in this compound confers higher electrophilicity compared to methyl or methoxymethyl substituents, enhancing its reactivity in nucleophilic substitution reactions .
- Physical State : Derivatives with bulky or polar groups (e.g., methoxymethyl) tend to exist as liquids, while simpler halogenated analogs (e.g., 2-Chloro-N-methylaniline) are solids due to stronger intermolecular forces .
Chemical Reactivity and Stability
- This compound : The -CH₂Cl group is highly reactive, serving as a leaving group in substitution reactions or participating in crosslinking for polymer synthesis .
- 2-Chloro-N-(methoxymethyl)aniline : The methoxymethyl group (-CH₂OCH₃) stabilizes the molecule via electron-donating effects, reducing electrophilicity compared to chloromethyl analogs. This makes it more suitable for pharmaceutical intermediates requiring controlled reactivity .
- N-Ethyl-N-2-(chloroethyl)aniline : The chloroethyl chain undergoes cyclization or elimination reactions, enabling its use in synthesizing dyes like Basic Orange 30:1 .
Analytical Challenges
Chromatographic separation of this compound from compounds like ethylaniline or chloro-methyl-nitrobenzenes is challenging due to overlapping qualifier ions (e.g., m/z 121) and insufficient retention time differences. Optimized GC or HPLC methods are required for accurate quantification .
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